
1-(15-Methylhexadecanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(15-Methylhexadecanoyl)pyrrolidine is an organic compound with the molecular formula C21H41NO. It is a derivative of pyrrolidine, a cyclic secondary amine, and is characterized by the presence of a long alkyl chain with a methyl group at the 15th position.
Preparation Methods
The synthesis of 1-(15-Methylhexadecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 14-Methylhexadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(15-Methylhexadecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(15-Methylhexadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving lipid metabolism due to its long alkyl chain.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(15-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(15-Methylhexadecanoyl)pyrrolidine can be compared with other N-acylpyrrolidines, such as:
N-(14-Methylhexadecanoyl)pyrrolidine: Similar structure but with slight variations in the alkyl chain.
N-acylpyrrolidine: General class of compounds with varying acyl groups. The uniqueness of this compound lies in its specific alkyl chain length and methyl substitution, which confer distinct physical and chemical properties
Properties
CAS No. |
56630-53-6 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
15-methyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-13-17-21(23)22-18-14-15-19-22/h20H,3-19H2,1-2H3 |
InChI Key |
CRSXWNLJWBQJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


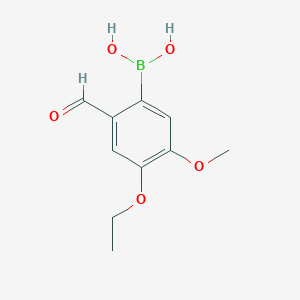

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

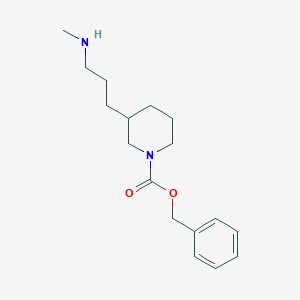

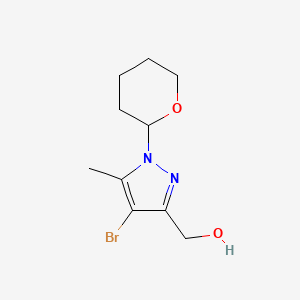
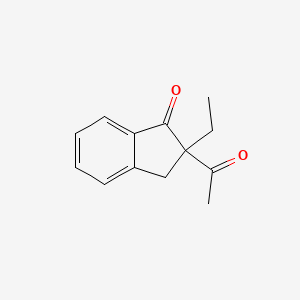
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
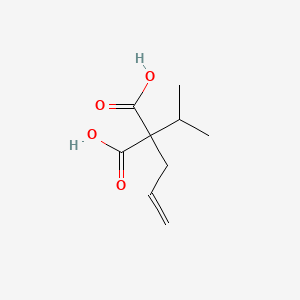
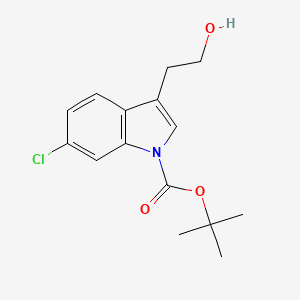
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)
